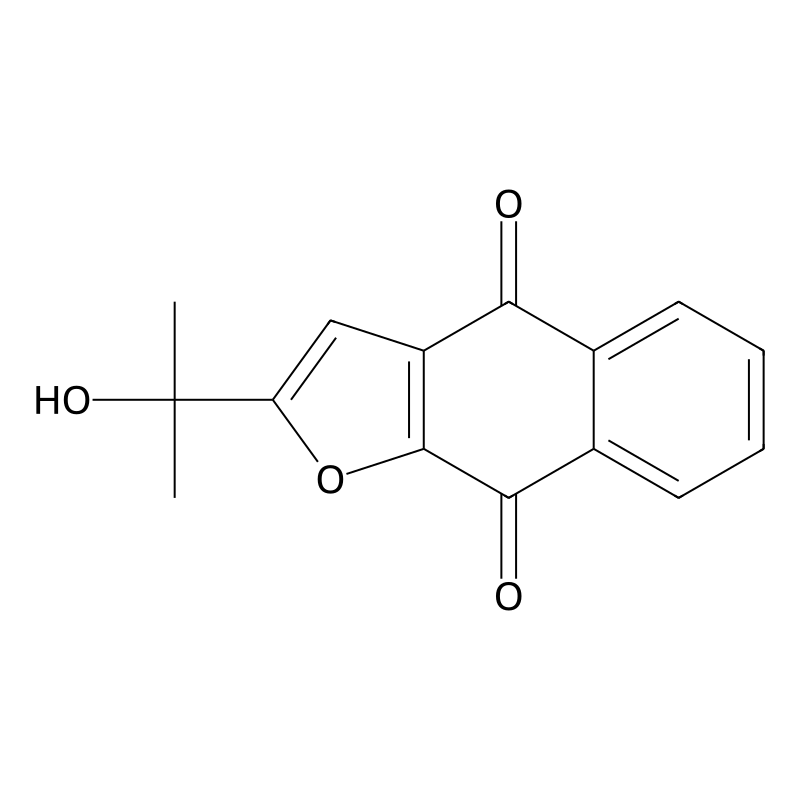Avicequinone C

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Avicequinone C is a naturally occurring compound classified as a furanonaphthoquinone, primarily isolated from the mangrove species Avicennia marina. This compound is notable for its unique chemical structure, which contributes to its biological activities, particularly its role in inhibiting the enzyme 5α-reductase, implicated in androgenic alopecia and other conditions related to hormone regulation. Avicequinone C has garnered attention for its potential therapeutic applications, especially in hair loss treatments.
The biological activity of Avicequinone C is primarily linked to its anti-androgenic properties. Research indicates that it effectively inhibits 5α-reductase type 1, leading to a reduction in DHT levels by approximately 52% in cell-based assays . This inhibition is crucial for potential applications in treating conditions like androgenetic alopecia. Additionally, studies have shown that Avicequinone C promotes hair growth by enhancing the proliferation of dermal papilla cells, which play a vital role in hair follicle development .
The synthesis of Avicequinone C has been explored through various methods, primarily focusing on extraction from Avicennia marina. Techniques such as solvent extraction and chromatographic methods are commonly employed to isolate this compound from plant material. Recent studies have also investigated synthetic pathways to produce Avicequinone C and its derivatives, aiming to enhance yield and facilitate further biological evaluations .
Avicequinone C holds significant promise in several applications:
- Hair Loss Treatment: Due to its inhibitory effects on 5α-reductase and promotion of hair growth, it is being explored as a potential active ingredient in hair care products aimed at combating hair loss.
- Pharmaceutical Development: Its unique biological activity makes it a candidate for developing new therapies targeting androgen-related disorders.
- Cosmetic Industry: The compound's properties could be leveraged in formulations designed for scalp health and revitalization.
Studies on Avicequinone C have focused on its interactions with biological systems, particularly concerning its inhibition of 5α-reductase. Interaction studies using cell-based models have provided insights into how Avicequinone C modulates hormonal pathways involved in hair growth and loss. These studies suggest that the compound may interact synergistically with other natural extracts or compounds to enhance therapeutic efficacy against hair loss .
Avicequinone C shares structural and functional similarities with other naphthoquinones and related compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Avicequinone A | Naphthoquinone | Antioxidant properties | Found in Avicennia alba, different side chains |
| Avicequinone B | Naphthoquinone | Antimicrobial activity | Similar structure but distinct biological effects |
| Juglone | Naphthoquinone | Antitumor and antifungal properties | Found in walnuts, broader range of activities |
| Plumbagin | Naphthoquinone | Anticancer properties | Exhibits significant cytotoxicity |
Avicequinone C is unique among these compounds due to its specific inhibitory action on 5α-reductase type 1 and its application potential in treating androgen-related conditions like hair loss. Its distinct structural modifications contribute to its unique biological profile compared to other naphthoquinones.








